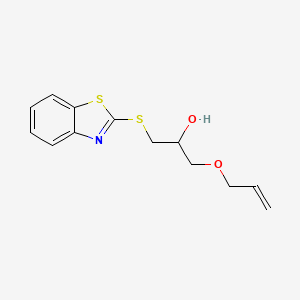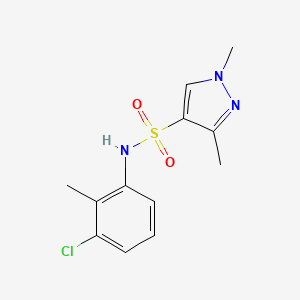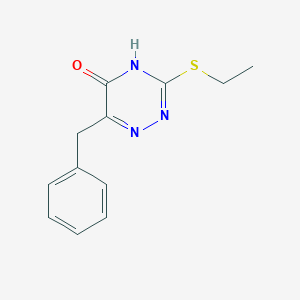![molecular formula C22H33N3O2 B6055649 1-cycloheptyl-6-oxo-N-[4-(2-pyridinyl)butyl]-3-piperidinecarboxamide](/img/structure/B6055649.png)
1-cycloheptyl-6-oxo-N-[4-(2-pyridinyl)butyl]-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cycloheptyl-6-oxo-N-[4-(2-pyridinyl)butyl]-3-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. This compound is commonly referred to as CP-122,721 and is a selective antagonist of the dopamine D3 receptor.
Applications De Recherche Scientifique
CP-122,721 has been extensively studied for its potential applications in the treatment of drug addiction, schizophrenia, and other psychiatric disorders. It has been shown to have a high affinity for the dopamine D3 receptor, which is involved in reward processing and motivation. CP-122,721 has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a promising target for the development of new addiction treatments.
Mécanisme D'action
CP-122,721 acts as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is primarily found in the mesolimbic pathway, which is involved in reward processing and motivation. By blocking the dopamine D3 receptor, CP-122,721 reduces the reinforcing effects of drugs of abuse and may help to reduce drug-seeking behavior.
Biochemical and Physiological Effects
CP-122,721 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a promising target for the development of new addiction treatments. CP-122,721 has also been shown to have antipsychotic effects in animal models of schizophrenia, suggesting that it may be a potential treatment for this disorder.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CP-122,721 is its high selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of the dopamine D3 receptor in addiction and other psychiatric disorders. However, one limitation of CP-122,721 is that it has a relatively short half-life, which may limit its usefulness in some experiments.
Orientations Futures
There are several future directions for research on CP-122,721. One area of research is the development of new addiction treatments based on CP-122,721. Another area of research is the development of new antipsychotic treatments based on CP-122,721. Additionally, further research is needed to fully understand the role of the dopamine D3 receptor in addiction and other psychiatric disorders.
Méthodes De Synthèse
The synthesis of CP-122,721 involves several steps. The first step is the synthesis of 1-cycloheptyl-6-oxo-piperidine-3-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4-(2-pyridinyl)butylamine to give the desired product, CP-122,721.
Propriétés
IUPAC Name |
1-cycloheptyl-6-oxo-N-(4-pyridin-2-ylbutyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O2/c26-21-14-13-18(17-25(21)20-11-3-1-2-4-12-20)22(27)24-16-8-6-10-19-9-5-7-15-23-19/h5,7,9,15,18,20H,1-4,6,8,10-14,16-17H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXRBNOCVVKLFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CC(CCC2=O)C(=O)NCCCCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cycloheptyl-6-oxo-N-[4-(2-pyridinyl)butyl]-3-piperidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-methyl-3-piperidinyl)methyl]-3-(2-oxo-1-pyrrolidinyl)-N-(2-phenylethyl)propanamide](/img/structure/B6055577.png)
![1-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6055587.png)
![(3-(2,4-difluorobenzyl)-1-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-3-piperidinyl)methanol](/img/structure/B6055597.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-2-naphthylglycinamide](/img/structure/B6055608.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-isopropoxyethyl)acetamide](/img/structure/B6055609.png)

![2-chloro-N-[4-ethyl-5-methyl-3-(1-piperidinylcarbonyl)-2-thienyl]-5-(methylthio)benzamide](/img/structure/B6055634.png)
![6-({2-[2-(2,5-dichlorophenoxy)butanoyl]hydrazino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B6055636.png)

![ethyl 4-{[1-(2,3-dimethoxybenzyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate oxalate](/img/structure/B6055646.png)

![{2-[(2,4-dichlorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6055659.png)
![5-(4-bromobenzylidene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6055661.png)